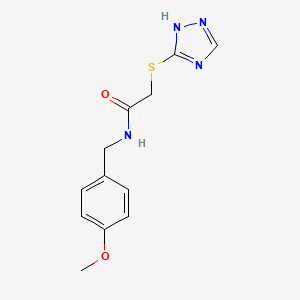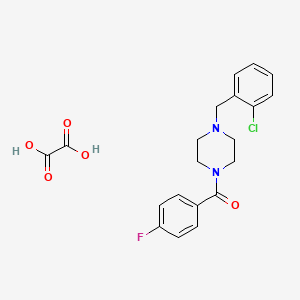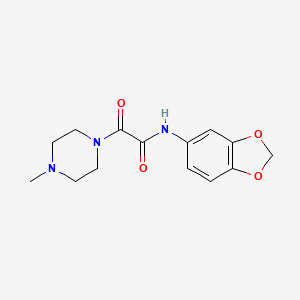
2,2-dibromo-1-methyl-N-(2-pyridinylmethyl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-dibromo-1-methyl-N-(2-pyridinylmethyl)cyclopropanecarboxamide, also known as DBCO-Br, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the class of cyclopropane carboxamides and is widely used in chemical biology and bioorthogonal chemistry.
作用機序
The mechanism of action of 2,2-dibromo-1-methyl-N-(2-pyridinylmethyl)cyclopropanecarboxamide involves the formation of a covalent bond between the DBCO moiety and the azide group on the target biomolecule. This reaction is highly specific and occurs rapidly, allowing for the efficient labeling of biomolecules in vivo.
Biochemical and Physiological Effects:
2,2-dibromo-1-methyl-N-(2-pyridinylmethyl)cyclopropanecarboxamide has been shown to have minimal biochemical and physiological effects on living systems. It is non-toxic and does not interfere with normal cellular processes, making it an ideal reagent for in vivo labeling experiments.
実験室実験の利点と制限
One of the major advantages of using 2,2-dibromo-1-methyl-N-(2-pyridinylmethyl)cyclopropanecarboxamide in lab experiments is its high reactivity towards azide groups, which allows for the selective labeling of biomolecules in living systems. Additionally, 2,2-dibromo-1-methyl-N-(2-pyridinylmethyl)cyclopropanecarboxamide is non-toxic and does not interfere with normal cellular processes, making it an ideal reagent for in vivo experiments.
However, one limitation of using 2,2-dibromo-1-methyl-N-(2-pyridinylmethyl)cyclopropanecarboxamide is that it requires the presence of an azide group on the target biomolecule. This can limit its applicability in certain experiments where the target molecule does not contain an azide group.
将来の方向性
There are several future directions for the use of 2,2-dibromo-1-methyl-N-(2-pyridinylmethyl)cyclopropanecarboxamide in scientific research. One potential application is in the development of targeted drug delivery systems, where 2,2-dibromo-1-methyl-N-(2-pyridinylmethyl)cyclopropanecarboxamide could be used to selectively label and deliver drugs to specific cells or tissues.
Another potential application is in the development of imaging techniques, where 2,2-dibromo-1-methyl-N-(2-pyridinylmethyl)cyclopropanecarboxamide could be used to label specific biomolecules for visualization using various imaging modalities.
Overall, 2,2-dibromo-1-methyl-N-(2-pyridinylmethyl)cyclopropanecarboxamide is a promising reagent with a wide range of applications in scientific research. Its unique properties make it an ideal tool for selective labeling of biomolecules in living systems, and its potential applications are vast and varied.
合成法
The synthesis of 2,2-dibromo-1-methyl-N-(2-pyridinylmethyl)cyclopropanecarboxamide involves the reaction of 2-bromopyridine with cyclopropanecarboxylic acid, followed by the addition of N-methylmorpholine and triphosgene. The resulting compound is then purified using column chromatography to obtain the final product.
科学的研究の応用
2,2-dibromo-1-methyl-N-(2-pyridinylmethyl)cyclopropanecarboxamide has shown great potential in scientific research, particularly in the field of chemical biology. It is widely used as a bioorthogonal reagent due to its high reactivity towards azide groups. This property allows for the selective labeling of biomolecules, such as proteins and nucleic acids, in living systems.
特性
IUPAC Name |
2,2-dibromo-1-methyl-N-(pyridin-2-ylmethyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Br2N2O/c1-10(7-11(10,12)13)9(16)15-6-8-4-2-3-5-14-8/h2-5H,6-7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGDTMKPMKJMSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(Br)Br)C(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Br2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(anilinosulfonyl)phenoxy]-N-[2-(phenylthio)phenyl]acetamide](/img/structure/B5029167.png)
![N-[2-furyl(2-hydroxy-1-naphthyl)methyl]-2-phenylacetamide](/img/structure/B5029173.png)


![2-{[5-acetyl-4-(4-bromophenyl)-3-cyano-6-methyl-1,4-dihydro-2-pyridinyl]thio}acetamide](/img/structure/B5029188.png)
![N~1~-(3-acetylphenyl)-N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B5029192.png)
![1-isopropyl-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-methylbenzene](/img/structure/B5029199.png)
![11-(1,3-benzodioxol-5-yl)-3,3-dimethyl-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide](/img/structure/B5029207.png)

![6-(4,6-dimethyl-3-cyclohexen-1-yl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5029232.png)
![3-benzylspiro[1,3-benzoxazine-2,2'-chromen]-4(3H)-one](/img/structure/B5029241.png)
![N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-2-(3-fluorophenyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B5029259.png)
![1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B5029271.png)
![7H-benzo[de]fluorantheno[2',3':4,5]imidazo[2,1-a]isoquinolin-7-one](/img/structure/B5029277.png)